molecular formula C15H15N3O2 B8353233 2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No. B8353233
M. Wt: 269.30 g/mol
InChI Key: NQYSUXNFSHVHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenyl)-3,4-dihydro-1H-2,7-naphthyridine

InChI

InChI=1S/C15H15N3O2/c1-11-8-14(2-3-15(11)18(19)20)17-7-5-12-4-6-16-9-13(12)10-17/h2-4,6,8-9H,5,7,10H2,1H3

InChI Key

NQYSUXNFSHVHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC3=C(C2)C=NC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride (207 mg, 1.0 mmol), 5-fluoro-2-nitrotoluene (0.244 mL, 2.0 mmol), and Na2CO3 (0.53 g, 5.0 mmol) in 3.0 mL NMP was heated at 110° C. for 2.5 hours. The solids were filtered off and then rinsed with EtOAc. The EtOAc portion was washed with a H2O/brine mixture, H2O, brine, dried with anhydrous Na2SO4, and evaporated to an oil. The oil was chromatographed eluting with CHCl3/EtOAc and the resulting solid triturated with EtOAc/hexane to give the title compound as a yellow solid (123 mg, 45%). 1H NMR (CDCl3) δ: 8.48 (s, 1H), 8.44 (d, J=5.3 Hz, 1H), 8.14 (d, J=9.1 Hz, 1H), 7.15 (d, J=5.0 Hz, 1H), 6.76 (dd, J=9.2, 2.8 Hz, 1H), 6.68 (d, J=2.9 Hz, 1H), 4.58 (s, 2H), 3.71 (t, J=5.9 Hz, 2H), 3.01 (t, J=5.9 Hz, 2H), 2.68 (s, 3H)
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
0.244 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
45%

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